4-Methyl-4-(pyrrolidin-1-yl)piperidine
Overview
Description
4-Methyl-4-(pyrrolidin-1-yl)piperidine is a chemical compound that features a piperidine ring substituted with a pyrrolidine ring and a methyl group
Mechanism of Action
Target of Action
It is known that piperidine derivatives are used in the production of methyl-lysine binding protein ligands .
Mode of Action
It is known that the pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Piperidine-containing compounds are known to be present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Result of Action
It is known that some derivatives of 4-(1-pyrrolidinyl)piperidine have shown significant analgesic activity .
Biochemical Analysis
Biochemical Properties
4-Methyl-4-(1-pyrrolidinyl)piperidine plays a significant role in biochemical reactions, particularly in the formation of Hofmann type complexes. These complexes involve the interaction of 4-Methyl-4-(1-pyrrolidinyl)piperidine with metal ions such as nickel or cobalt, resulting in the formation of complexes like [M(4-pypp)2Ni(CN)4] (where M can be nickel or cobalt) . The compound’s ability to form such complexes is indicative of its potential to interact with various enzymes and proteins, influencing their activity and stability.
Cellular Effects
The effects of 4-Methyl-4-(1-pyrrolidinyl)piperidine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of 4-Methyl-4-(1-pyrrolidinyl)piperidine have been employed in the synthesis of small molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells . This indicates that the compound can modulate gene expression and impact cellular behavior, particularly in cancer cells.
Molecular Mechanism
At the molecular level, 4-Methyl-4-(1-pyrrolidinyl)piperidine exerts its effects through various binding interactions with biomolecules. The compound has been reported to form complexes with metal ions, which can influence the activity of enzymes and proteins. Additionally, 4-Methyl-4-(1-pyrrolidinyl)piperidine has been used in the synthesis of selective Polo-like kinase 1 inhibitors, indicating its potential role in enzyme inhibition . These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-4-(1-pyrrolidinyl)piperidine can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, derivatives of 4-Methyl-4-(1-pyrrolidinyl)piperidine have been evaluated for their analgesic activity, with significant effects observed at specific dosages . Over time, the compound’s stability and degradation products can impact its efficacy and safety in biochemical applications.
Dosage Effects in Animal Models
The effects of 4-Methyl-4-(1-pyrrolidinyl)piperidine vary with different dosages in animal models. Studies have demonstrated that at lower dosages, the compound exhibits significant analgesic activity, while higher dosages can lead to toxicity . This indicates a threshold effect, where the compound’s beneficial effects are observed within a specific dosage range, beyond which adverse effects may occur.
Metabolic Pathways
4-Methyl-4-(1-pyrrolidinyl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with enzymes such as methyl-lysine binding proteins and IKKβ inhibitors highlights its role in modulating metabolic flux and metabolite levels . These interactions can affect the compound’s bioavailability and efficacy in biochemical applications.
Transport and Distribution
Within cells and tissues, 4-Methyl-4-(1-pyrrolidinyl)piperidine is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form complexes with metal ions can influence its localization and accumulation in specific cellular compartments . This can impact its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Methyl-4-(1-pyrrolidinyl)piperidine is influenced by targeting signals and post-translational modifications. The compound’s interaction with specific biomolecules can direct it to particular compartments or organelles, affecting its activity and function . Understanding these localization mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(pyrrolidin-1-yl)piperidine typically involves the reaction of piperidine with pyrrolidine under specific conditions. One common method is the catalytic hydrogenation of pyridine derivatives, which involves the use of palladium or rhodium catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-4-(pyrrolidin-1-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: Similar in structure but lacks the methyl group.
Piperidine: A simpler structure with only the piperidine ring.
Pyrrolidine: Contains only the pyrrolidine ring without the piperidine component.
Uniqueness
4-Methyl-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of both piperidine and pyrrolidine rings, along with a methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-4-pyrrolidin-1-ylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-10(4-6-11-7-5-10)12-8-2-3-9-12/h11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZSQQMKOKWEFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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